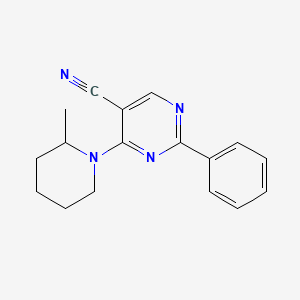

4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile

Description

Properties

CAS No. |

823796-26-5 |

|---|---|

Molecular Formula |

C17H18N4 |

Molecular Weight |

278.35 g/mol |

IUPAC Name |

4-(2-methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C17H18N4/c1-13-7-5-6-10-21(13)17-15(11-18)12-19-16(20-17)14-8-3-2-4-9-14/h2-4,8-9,12-13H,5-7,10H2,1H3 |

InChI Key |

DOAFTCDRHNWZQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1C2=NC(=NC=C2C#N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs of pyrimidine-5-carbonitrile derivatives, highlighting substituent differences and their implications:

Key Observations

Substituent Diversity: The target compound’s 2-methylpiperidine group contrasts with thiazole (e.g., ), sugar moieties (), and coumarin-thioether () in analogs.

Synthetic Efficiency :

- Yields for benzylidenehydrazinyl analogs (60–85%) surpass those of thiazole-containing derivatives (18%), suggesting steric or electronic challenges in thiazole synthesis .

Physicochemical Properties :

- Melting points for thiazole derivatives (e.g., 242–243°C) indicate high crystallinity, likely due to strong intermolecular interactions . Data for the target compound is unavailable, but its flexible 2-methylpiperidine group may reduce melting points relative to rigid analogs.

Functional Group Impact: The nitrile group at position 5 is conserved across all compounds, acting as a hydrogen-bond acceptor.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Methylpiperidin-1-yl)-2-phenylpyrimidine-5-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves condensation reactions (e.g., β-chloroenaldehyde intermediates) or cycloaddition strategies. For example, β-ketoesters or aldehydes are condensed with urea derivatives under acidic/basic conditions to form the pyrimidine core. Temperature (80–120°C), solvent polarity (DMF, ethanol), and catalysts (KCO) significantly affect yields (43–95%) and purity .

- Key Data : Yields drop below 50% if stoichiometric ratios deviate by >10%. Purity ≥95% requires recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use H/C NMR (DMSO-d) to confirm substituent positions (e.g., δ 13.55 ppm for NH protons). Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 324.4). IR spectroscopy identifies nitrile stretches (~2200 cm) and carbonyl groups (~1700 cm) .

- Contradictions : Discrepancies in carbon counting may arise due to tautomerism; XRD crystallography resolves ambiguities .

Q. How do solubility and stability impact biological assay design?

- Methodology : Solubility in DMSO (≥20 mg/mL) is critical for in vitro assays. Stability tests under varying pH (4–9) and temperatures (4–37°C) reveal degradation thresholds (e.g., 10% loss at 37°C after 48 hours). Use lyophilization for long-term storage .

Q. What preliminary biological activities have been reported, and under what assay conditions?

- Methodology : Anticancer activity is evaluated via MTT assays (IC 10–50 µM against HeLa cells). Antimicrobial screening uses MIC tests (e.g., 25 µg/mL against S. aureus). Assays require 1% DMSO controls to exclude solvent toxicity .

Advanced Research Questions

Q. How do substituents at the 2- and 4-positions modulate biological activity?

- Methodology : Replace the 2-methylpiperidinyl group with mercapto or pyrazole moieties to assess SAR. For example, 2-mercapto analogs show 3-fold lower cytotoxicity, suggesting steric/electronic hindrance at this position .

- Data : 4-Methoxyphenyl at the 6-position enhances π-stacking with DNA, increasing anticancer potency (ΔIC = 15 µM vs. 4-chlorophenyl) .

Q. What strategies address enantiomer separation given the compound’s stereochemistry?

- Methodology : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) resolves enantiomers. Alternatively, synthesize diastereomeric salts using L-tartaric acid. Enantiomeric excess (ee) ≥98% is achievable .

Q. How can contradictions between XRD structural data and computational models be resolved?

- Methodology : Compare DFT-optimized geometries (B3LYP/6-31G*) with XRD bond lengths (e.g., C–N: 1.34 Å vs. 1.32 Å). Discrepancies >0.02 Å suggest crystal packing effects or protonation state differences .

Q. Which computational methods predict binding modes with acetylcholinesterase or kinase targets?

- Methodology : Molecular docking (AutoDock Vina) identifies key interactions (e.g., nitrile hydrogen bonds with Glu199 in AChE). MD simulations (100 ns) validate stability of binding poses .

Q. How do solvent-free vs. microwave-assisted syntheses compare in scalability?

- Methodology : Solvent-free methods reduce waste but require higher temperatures (ΔT = +30°C), leading to 10–15% side products. Microwave synthesis (100 W, 10 min) improves yields by 20% but limits batch sizes .

Q. What in vitro models best evaluate anticancer mechanisms beyond cytotoxicity?

- Methodology : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (PI/RNase staining) reveal G1 arrest. Western blotting confirms p53 upregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.